molecular formula C11H13BrN2O2 B1440460 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138443-06-7

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Cat. No. B1440460
M. Wt: 285.14 g/mol
InChI Key: JIXRAPVRBOYMPP-UHFFFAOYSA-N
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Description

“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, also known as BADDMB, is a chemical compound with the molecular formula C11H13BrN2O2. It has a molecular weight of 285.14 g/mol .


Synthesis Analysis

The synthesis of bromoacetylated compounds, such as “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, involves adding the bromoacetyl moiety to the peptide while the peptide is fully protected . This process is typically carried out using solid-phase peptide chemistry .


Molecular Structure Analysis

The InChI code for “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is 1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” has a molecular weight of 285.14 g/mol . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Applications

One notable application is in the synthesis of new N-phenylpyrazole derivatives, which have shown potent antimicrobial activity. These compounds, synthesized using 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide as a precursor, displayed inhibitory effects against pathogenic yeast (Candida albicans) and mold (Aspergillus), suggesting their potential as therapeutic antifungal agents (Farag et al., 2008). Additionally, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from similar precursors underscores the versatility of these compounds in creating intermediates for further chemical transformations (Zhang Zho, 2014).

Chemical Synthesis and Characterization

The compound also finds application in the chemical synthesis and characterization of novel organic compounds. For instance, the synthesis of chloranthraniliprole, a pesticide, demonstrates the use of related chemical structures in creating agriculturally relevant products (Zheng Jian-hong, 2012). Similarly, the development of 3,5-dimethylisoxazoles as acetyl-lysine-mimetic bromodomain ligands highlights the role of such compounds in modulating protein interactions, with potential implications in cancer therapy and epigenetic regulation (Hewings et al., 2011).

Enzyme Inhibition and Therapeutic Potential

Moreover, the compound is integral to the creation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which exhibit anticonvulsant properties, indicating the potential of derivatives for neurological conditions (Severina et al., 2020). This underscores the chemical's relevance in the development of new pharmaceuticals.

Safety And Hazards

The safety information available indicates that “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is an irritant . More detailed safety and hazard information is not available in the search results.

properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRAPVRBOYMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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